molecular formula C11H13F4N B8320099 4-(4-Fluorobutyl)-3-(trifluoromethyl)aniline

4-(4-Fluorobutyl)-3-(trifluoromethyl)aniline

Cat. No. B8320099
M. Wt: 235.22 g/mol
InChI Key: JGVLHUDQAJCMSH-UHFFFAOYSA-N
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Patent
US08299252B2

Procedure details

[4-(4-Fluorobutyl)-3-trifluoromethylphenyl]carbamic acid tert-butyl ester (300 mg, 1.8 mmol) was dissolved in trifluoroacetic acid (1 mL). The mixture was stirred at room temperature for 40° C. The trifluoroacetic acid was removed by reducing the pressure. To the residue, a saturated sodium bicarbonate solution was added. The resulting mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulfate and then concentrated under reduced pressure to give 4-(4-fluorobutyl)-3-(trifluoromethyl)aniline (67 mg, 100%) as a light-yellow oil.
Name
[4-(4-Fluorobutyl)-3-trifluoromethylphenyl]carbamic acid tert-butyl ester
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][F:18])=[C:10]([C:19]([F:22])([F:21])[F:20])[CH:9]=1)(C)(C)C>FC(F)(F)C(O)=O>[F:18][CH2:17][CH2:16][CH2:15][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([NH2:7])=[CH:9][C:10]=1[C:19]([F:20])([F:21])[F:22]

Inputs

Step One
Name
[4-(4-Fluorobutyl)-3-trifluoromethylphenyl]carbamic acid tert-butyl ester
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)CCCCF)C(F)(F)F)=O
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The trifluoroacetic acid was removed
ADDITION
Type
ADDITION
Details
To the residue, a saturated sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FCCCCC1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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